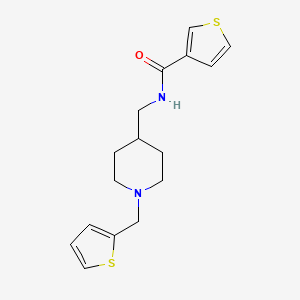

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2OS2/c19-16(14-5-9-20-12-14)17-10-13-3-6-18(7-4-13)11-15-2-1-8-21-15/h1-2,5,8-9,12-13H,3-4,6-7,10-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJRLRFVEJKJOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CSC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide involves several steps. One common method includes the condensation of thiophene-3-carboxylic acid with a piperidine derivative. The reaction typically requires a catalyst and specific reaction conditions to achieve high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure consistency and efficiency .

Chemical Reactions Analysis

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its potential as a pharmacologically active agent. Its structure suggests that it may target specific receptors or enzymes, which could lead to therapeutic applications. Research indicates that compounds with similar structural motifs have shown activity against various biological targets, including enzymes involved in metabolic pathways and receptors associated with neurological functions .

Case Study: Targeting NAPE-PLD

A study explored the structure–activity relationship of derivatives similar to N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide, focusing on their inhibitory effects on the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). The findings revealed that modifications to the piperidine ring could enhance potency significantly, suggesting a pathway for optimizing similar compounds for therapeutic use in neurological disorders .

Organic Synthesis

Role as an Intermediate

In organic synthesis, this compound can serve as an intermediate in the preparation of more complex molecules. Its unique thiophene and piperidine structures make it a valuable building block for synthesizing other pharmacologically active compounds. The synthetic routes typically involve multi-step processes that include the formation of the piperidine ring and subsequent functionalization with thiophene groups .

Data Table: Synthetic Routes

| Step | Description |

|---|---|

| 1 | Formation of piperidine intermediate from simple precursors. |

| 2 | Introduction of thiophene via coupling reactions. |

| 3 | Final acetamide formation through acylation reactions. |

Material Science

Development of Novel Materials

The compound's unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics. Research into thiophene derivatives has shown promise in applications such as organic photovoltaics and sensors due to their conductive properties .

Case Study: Thiophene-Derived Materials

Research has demonstrated that thiophene-derived compounds can be utilized in creating materials with enhanced conductivity and stability. These materials are being explored for applications in organic electronics, including transistors and solar cells .

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Structural Analogues in the Fentanyl Family

Fentanyl derivatives share a piperidine core but differ in substituents and functional groups:

| Compound Name | Piperidine N1 Substituent | Piperidine C4 Substituent | Key Structural Features | Reference |

|---|---|---|---|---|

| Thiophene fentanyl | 2-Phenylethyl | N-Phenyl thiophene-2-carboxamide | Thiophene-2-carboxamide; phenethyl chain | |

| 4'-Methyl acetyl fentanyl | 4-Methylphenethyl | N-Phenyl acetamide | Methylphenyl group; acetamide linkage | |

| β-Methyl fentanyl | 2-Phenylpropyl | N-Phenyl propanamide | Propyl spacer; altered lipophilicity | |

| Target compound | Thiophen-2-ylmethyl | Thiophene-3-carboxamide | Dual thiophene groups; 3-carboxamide position | N/A |

Key Differences :

- Thiophene vs. Phenyl Groups : The target compound replaces phenyl groups (common in fentanyl analogs) with thiophene rings, which may enhance lipophilicity and alter electronic properties. Thiophene’s sulfur atom could influence metabolic stability or receptor interactions .

- Substituent Position: The thiophene-3-carboxamide group (target) contrasts with thiophene-2-carboxamide in thiophene fentanyl.

Non-Opioid Piperidine Derivatives

Piperidine-based compounds with unrelated applications highlight structural diversity:

- Goxalapladib : A 1,8-naphthyridine-piperidine hybrid with trifluoromethyl biphenyl groups, used in atherosclerosis treatment. Its complex substituents contrast with the target compound’s simplicity, underscoring piperidine’s versatility in drug design .

- N-(2-Nitrophenyl)thiophene-2-carboxamide: A non-piperidine thiophene carboxamide with nitroaniline. Its planar structure and antibacterial activity suggest that the target compound’s thiophene-3-carboxamide moiety might similarly interact with microbial targets, though this remains speculative .

Biological Activity

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

Chemical Formula : C19H24N2OS

Molecular Weight : 320.47 g/mol

The synthesis of this compound typically involves multi-step organic reactions, including the formation of a piperidine derivative followed by the introduction of the thiophen-2-ylmethyl group. The final step involves the formation of the thiophene-3-carboxamide linkage through reactions with appropriate carboxylic acid derivatives.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain piperidine derivatives can inhibit bacterial growth, suggesting that this compound may possess similar activities .

The biological activity of this compound may involve interactions with various biological receptors or enzymes. The piperidine and thiophene moieties are thought to play a crucial role in modulating the activity of these targets. For example, if it acts as a CCR5 antagonist, it could inhibit HIV entry into cells, thereby preventing viral replication.

Research Findings and Case Studies

A review of recent literature highlights several key findings regarding compounds related to this compound:

Q & A

Q. What are the key synthetic routes for preparing N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide?

- Methodological Answer : The compound can be synthesized via amide coupling between thiophene-3-carboxylic acid derivatives and a piperidine-containing amine intermediate. A common approach involves activating the carboxylic acid with coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in tetrahydrofuran (THF) or acetonitrile under reflux conditions . For example, equimolar amounts of the acid chloride (e.g., thiophene-3-carbonyl chloride) and the amine (e.g., (1-(thiophen-2-ylmethyl)piperidin-4-yl)methanamine) are refluxed in acetonitrile for 1–12 hours, followed by purification via silica gel column chromatography . Yield optimization may require adjusting stoichiometry or solvent polarity.

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the presence of thiophene protons (δ 6.5–7.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm). Compare chemical shifts with analogous thiophene-piperidine amides .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (≥98%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, expecting [M+H] peaks consistent with the molecular formula .

Q. What solvent systems are optimal for solubility and stability studies?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in THF or dichloromethane. Stability testing in aqueous buffers (pH 4–8) at 25°C over 24 hours is recommended, with periodic HPLC monitoring to detect hydrolysis or degradation .

Advanced Research Questions

Q. How can researchers address low yields during the amide coupling step?

- Methodological Answer :

- Reagent Optimization : Replace HBTU with HATU (higher coupling efficiency) or use EDCI/HOBt to reduce racemization .

- Solvent Screening : Test DMF or acetonitrile for improved reaction kinetics.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 80°C) while maintaining yields .

- Workup Adjustments : Use acid-base extraction (e.g., 1N HCl/NaHCO) to isolate the product before column chromatography .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Curves : Perform assays (e.g., enzyme inhibition, cell viability) across multiple concentrations (1 nM–100 µM) to validate activity thresholds .

- Off-Target Profiling : Use computational tools (e.g., molecular docking) to predict binding to non-target proteins, then validate via SPR (Surface Plasmon Resonance) .

- Batch Reproducibility : Compare results across independently synthesized batches to rule out impurities (e.g., residual coupling reagents) .

Q. How can diastereomer formation be minimized during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- Circular Dichroism (CD) : Confirm stereochemical integrity post-synthesis .

- Stereoselective Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or QikProp to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .

- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., GPCRs) to refine binding hypotheses .

Safety and Handling

Q. What safety precautions are critical for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation (classified as Acute Toxicity Category 4 for oral/dermal/inhalation routes) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.